molecular formula C22H19Cl2NO3 B5240134 N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide

N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B5240134
M. Wt: 416.3 g/mol
InChI Key: JIGGFOWVVLRQGJ-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound with the molecular formula C22H19Cl2NO3. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dichlorophenoxy group through a propanamide linkage .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-15(28-21-12-7-17(23)13-20(21)24)22(26)25-18-8-10-19(11-9-18)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGGFOWVVLRQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide can be compared with similar compounds to highlight its uniqueness:

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